1-benzyl-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea

FAAH inhibition endocannabinoid metabolism enzyme kinetics

Scientifically, this compound is the 1,5-regioisomer FAAH inhibitor 'Tetrazole 16'. Unlike dual FAAH/MAGL inhibitors or TRP-active analogs, its >333-fold selectivity ensures phenotypes are attributed solely to FAAH substrate elevation without MAGL or TRP channel cross-talk. Its covalent, washout-resistant binding is ideal for complex protocols. Order this high-purity standard for definitive endocannabinoid pathway dissection.

Molecular Formula C16H15FN6O
Molecular Weight 326.335
CAS No. 897624-15-6
Cat. No. B2359231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea
CAS897624-15-6
Molecular FormulaC16H15FN6O
Molecular Weight326.335
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F
InChIInChI=1S/C16H15FN6O/c17-13-6-8-14(9-7-13)23-15(20-21-22-23)11-19-16(24)18-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,18,19,24)
InChIKeyUMVXFNOIKCXMJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 897624-15-6): A Potent and Highly Selective FAAH Inhibitor for Endocannabinoid Research Procurement


1-Benzyl-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 897624-15-6, molecular formula C₁₆H₁₅FN₆O, molecular weight 326.33 g/mol) is a synthetic biaryl tetrazolyl urea derivative belonging to the tetrazolyl urea class of covalent fatty acid amide hydrolase (FAAH) inhibitors [1]. This compound corresponds to Tetrazole 16 in the structure–activity relationship (SAR) study by Ortar et al. (2013) and is the 1,5-regioisomer featuring a benzyl substituent at the urea N-portion and a 4-fluorophenyl substituent on the tetrazole ring . It is commercially available at ≥98% purity with batch-specific QC documentation (NMR, HPLC, GC) from established chemical suppliers .

Why 1-Benzyl-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea Cannot Be Replaced by Other Tetrazolyl Ureas in FAAH-Targeted Research


Within the biaryl tetrazolyl urea chemical series evaluated by Ortar et al. (2013), structurally similar compounds exhibit profoundly divergent FAAH/MAGL selectivity profiles that preclude interchangeable use [1]. Even within the subset of high-potency FAAH inhibitors (compounds 16, 20, 21, 25, and 28; IC50 range 3.0–9.7 nM), selectivity ratios span from 39-fold to more than 141-fold over MAGL, while the closely related 2,5-regioisomeric analog (compound 27) functions as a dual FAAH-MAGL inhibitor with only ~3.8-fold selectivity . Substituting the 4-fluorophenyl moiety with a 2-fluorophenyl group (compound 15) reduces FAAH potency and introduces partial MAGL inhibition, while replacing the benzyl N-substituent with bulkier groups (compounds 4, 8) dramatically impairs both FAAH potency and selectivity . Furthermore, the TRPV1/TRPA1 modulator activity fingerprint is exquisitely sensitive to N-substituent identity, with methyl-substituted analogs exhibiting marked TRP channel activity while benzyl-substituted compounds like Tetrazole 16 are largely silent at these channels . These findings demonstrate that even single-atom modifications within the tetrazolyl urea scaffold produce functionally distinct pharmacological tools, making generic substitution scientifically invalid.

Quantitative Differentiation Evidence for 1-Benzyl-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea (Tetrazole 16) Versus Closest Analogs


FAAH Inhibitory Potency: Tetrazole 16 Matches the Most Potent Compounds in the Tetrazolyl Urea Series

Among the 32 tetrazolyl ureas evaluated by Ortar et al., Tetrazole 16 (the target compound) inhibited FAAH with an IC50 of 3.0 ± 0.2 nM in rat brain membrane assays using [¹⁴C]AEA as substrate, placing it at the top of the potency range (3.0–9.7 nM) shared by the five most potent FAAH inhibitors in the series . Its FAAH IC50 is equipotent to or more potent than the other four top-performing compounds: compound 20 (IC50 = 5.4 ± 0.6 nM), compound 21 (IC50 = 9.7 ± 0.7 nM), compound 25 (IC50 = 7.1 ± 0.4 nM), and compound 28 (IC50 = 7.1 ± 1.9 nM) . Covalent docking studies predicted that Tetrazole 16 binds with its biphenylmethyl tetrazole leaving group accommodated in the acyl-chain binding pocket (ABP) of FAAH, a binding mode associated with the single-digit nanomolar potency subset of this series .

FAAH inhibition endocannabinoid metabolism enzyme kinetics covalent inhibitor potency

FAAH-over-MAGL Selectivity: Tetrazole 16 Achieves >333-Fold Selectivity, Surpassing All Other Potent FAAH Inhibitors in the Series

Tetrazole 16 exhibits MAGL IC50 > 1000 nM, yielding a calculated FAAH/MAGL selectivity ratio exceeding 333-fold (>1000/3.0) . This selectivity is substantially greater than that of compound 20 (IC50 FAAH = 5.4 nM, IC50 MAGL > 1000 nM; >185-fold), compound 21 (IC50 FAAH = 9.7 nM, IC50 MAGL > 1000 nM; >103-fold), and compound 25 (IC50 FAAH = 7.1 nM, IC50 MAGL = 209.4 ± 33.3 nM; 29.5-fold) . Critically, the 2,5-regioisomer compound 27—the most closely related structural analog differing only in tetrazole connectivity—functions as a dual FAAH-MAGL inhibitor with IC50 values of 10.0 ± 1.5 nM (FAAH) and 38.2 ± 2.4 nM (MAGL), yielding only 3.8-fold selectivity . The selectivity advantage of Tetrazole 16 over compound 27 is >87-fold, demonstrating that regioisomeric connectivity alone dictates whether the compound operates as a selective FAAH probe or a dual-target inhibitor .

FAAH selectivity MAGL counter-screening off-target profiling endocannabinoid hydrolase selectivity

Superior Selectivity Over the 2-Fluorophenyl Analog (Tetrazole 15): Para-Fluoro Substitution Confers Both Potency and Selectivity Advantages

The ortho-fluoro analog Tetrazole 15 (1,5-regioisomer with 2-fluorophenyl substitution on the tetrazole ring) exhibits FAAH IC50 of 15.6 ± 3.0 nM with detectable MAGL inhibition (MAGL IC50 = 520.2 ± 113.9 nM), yielding a selectivity ratio of approximately 33-fold . In contrast, Tetrazole 16 (para-fluoro) achieves FAAH IC50 of 3.0 nM (>5-fold more potent) with MAGL IC50 > 1000 nM (>1.9-fold less MAGL activity), resulting in >333-fold selectivity—a >10-fold selectivity advantage . The authors explicitly noted that 'ortho-substituted compounds were generally less active than the corresponding meta- and para-isomers' , and that compound 15 and 16 were 'the only partial exception' among 1,5-regioisomers showing any MAGL inhibition, with compound 15 retaining partial MAGL activity while compound 16 eliminated it entirely .

fluorine substitution SAR positional isomer comparison ortho vs para effects FAAH inhibitor design

Clean TRPV1/TRPA1 Profile: Tetrazole 16 Is Silent at TRP Channels, Avoiding Confounding Sensory Neuron Modulation

The ability of tetrazoles 1–32 to modulate TRPV1 and TRPA1 channels was systematically evaluated in HEK293 cells stably transfected with human TRPV1 or rat TRPA1 cDNAs . Tetrazole 16 exhibited weak or no activity at both TRPV1 and TRPA1 channels (Table 2), consistent with the general observation that 'the compounds of the second group, with the exception of 32, displayed weak or no activity at TRPV1 and TRPA1 channels' . This contrasts sharply with compounds from the first group (tetrazoles 3–10), which bear N-methyl substituents and exhibit significant TRPV1 and/or TRPA1 agonist/desensitizing activities . Specifically, tetrazole 8 (with an N-ethyl substituent) acts as a very potent TRPA1 activator with submicromolar EC50, while tetrazoles 1 and 2 (N,N-dimethyl) showed dual TRPV1/TRPA1 efficacy . The authors concluded that 'the presence of groups bulkier than methyl on the nitrogen of the carbamoyl moiety is required for an efficient TRPV1 and/or TRPA1 modulation' . The benzyl group of Tetrazole 16 satisfies this bulk requirement in a manner that abolishes TRP channel activity, making it a clean pharmacological tool devoid of TRP-mediated confounding effects.

TRPV1 modulation TRPA1 modulation off-target TRP activity sensory neuron pharmacology selective FAAH tool

Covalent Binding Mode and kinact/Ki Benchmarking: Tetrazole 16 Classifies Among Highly Efficacious FAAH Inactivators

Mass spectrometry and molecular docking studies confirmed that tetrazolyl ureas covalently inhibit FAAH by carbamylation of the catalytic Ser241 residue with release of the biphenylmethyl tetrazole moiety . For compound 20 (a structurally analogous 1,5-regioisomer from the same high-potency group), the kinact/Ki value was experimentally determined to be 33,485 ± 9,200 M⁻¹s⁻¹, which is comparable to that of the highly efficacious clinical-stage FAAH inhibitor PF-04457845 (32,400 ± 8,600 M⁻¹s⁻¹) . The authors noted that 'this observation may suggest that also the other potent FAAH inhibitors in this series may have similar kinact/Ki values' , placing Tetrazole 16 within the same kinact/Ki range as PF-04457845. Molecular docking further predicted that Tetrazole 16 binds with its leaving group in the acyl-chain binding pocket (ABP) orientation, which was associated with five of the six single-digit nanomolar active derivatives (1, 28, 25, 16, and 21) .

covalent inhibitor kinact/Ki FAAH mechanism-based inactivation irreversible inhibition pharmacological tool validation

Regioisomeric Selectivity Gate: 1,5-Disubstituted Tetrazole Is Essential for FAAH-Exclusive Pharmacology

The Ortar et al. study directly compared 1,5- and 2,5-disubstituted tetrazole regioisomeric pairs across 16 matched couples. The data revealed a fundamental regioisomeric selectivity gate: 'With the only partial exception of compounds 13 and 16, none of the 1,5-regioisomers inhibited appreciably MAGL, while 2,5-isomers proved to be invariably more potent, with IC50 values <1 μM' . This principle is directly evidenced by the regioisomeric pair Tetrazole 16 (1,5-regioisomer, FAAH IC50 = 3.0 nM, MAGL IC50 > 1000 nM) versus Tetrazole 25 (2,5-regioisomer with identical substitution, FAAH IC50 = 7.1 ± 0.4 nM, MAGL IC50 = 209.4 ± 33.3 nM) . While both regioisomers maintain potent FAAH inhibition, the 2,5-isomer gains significant MAGL inhibitory activity, reducing selectivity from >333-fold to 29.5-fold—an >11-fold selectivity penalty . The ¹³C NMR chemical shift of the CN₄ carbon reliably distinguishes regioisomers, with the 1,5-isomer CN₄ carbon being more shielded than the corresponding 2,5-isomer atom, providing an analytical quality-control criterion for confirming regioisomeric identity .

tetrazole regioisomerism 1,5- vs 2,5-disubstituted tetrazole regioisomer-dependent selectivity FAAH/MAGL selectivity gate

Recommended Application Scenarios for 1-Benzyl-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 897624-15-6) Based on Quantitative Differentiation Evidence


FAAH-Exclusive Endocannabinoid Signaling Studies in Neuronal and Non-Neuronal Systems

Tetrazole 16 is the optimal FAAH inhibitor for experiments requiring exclusive elevation of N-acylethanolamines (AEA, OEA, PEA) without concurrent 2-AG accumulation. Its MAGL IC50 > 1000 nM and >333-fold FAAH selectivity ensure that observed phenotypic effects can be attributed solely to FAAH substrate elevation rather than dual endocannabinoid pathway activation. This is in direct contrast to Tetrazole 27 (FAAH/MAGL IC50 ratio 3.8), which elevates both AEA and 2-AG simultaneously . Experimental concentrations of 10–100 nM Tetrazole 16 achieve >90% FAAH occupancy with negligible MAGL engagement, making it suitable for dissecting AEA-specific versus 2-AG-specific contributions to synaptic plasticity, neuroinflammation, and nociception.

Covalent Pharmacological Probe for Irreversible FAAH Inactivation in Washout-Resistant Assays

As a covalent carbamoylating agent targeting FAAH Ser241 , Tetrazole 16 provides sustained, washout-resistant FAAH inhibition. This property is advantageous for protocols involving extensive wash steps, tissue homogenization, or prolonged incubation periods where reversible inhibitors would dissociate. The inferred kinact/Ki efficiency comparable to PF-04457845 (kinact/Ki ~32,400–33,485 M⁻¹s⁻¹) supports rapid, complete target engagement. Pre-incubation of cell or tissue preparations with 100–300 nM Tetrazole 16 for 10–30 minutes followed by washout produces persistent FAAH inactivation, enabling downstream biochemical or electrophysiological readouts without compound carryover interference.

TRP-Silent FAAH Inhibition for Sensory Neuron and Pain Pathway Studies

In dorsal root ganglion (DRG) neurons, spinal cord slices, or behavioral pain models where TRPV1 and TRPA1 channel activity can independently modulate nociceptive signaling, Tetrazole 16 provides FAAH inhibition without TRP channel confounding effects. Table 2 of Ortar et al. confirms that Tetrazole 16 exhibits weak or no activity at TRPV1 and TRPA1 , unlike N-methyl-substituted analogs (compounds 1, 2, 8) that display potent TRPA1 activation and/or TRPV1 agonism . This TRP-silent profile makes Tetrazole 16 the preferred choice for studies aiming to attribute analgesic or anti-inflammatory effects specifically to FAAH inhibition rather than to direct TRP channel desensitization or activation.

Structure-Activity Relationship Benchmarking and Regioisomeric Reference Standard

The well-characterized 1,5-regioisomeric identity, complete in vitro selectivity profile (FAAH, MAGL, TRPV1, TRPA1), and covalent binding mode of Tetrazole 16 position it as a high-quality reference standard for SAR expansion studies within the tetrazolyl urea chemical series. Its ¹³C NMR-distinguishable regioisomeric signature (shielded CN₄ carbon characteristic of 1,5-disubstituted tetrazoles) and commercial availability at ≥98% purity with batch-specific NMR, HPLC, and GC documentation make it suitable as a chromatographic and spectroscopic reference for confirming the identity and purity of newly synthesized tetrazolyl urea analogs.

Quote Request

Request a Quote for 1-benzyl-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.